molecular formula C8H15ClN2O B1676590 Milameline hydrochloride CAS No. 139886-04-7

Milameline hydrochloride

Número de catálogo: B1676590
Número CAS: 139886-04-7
Peso molecular: 190.67 g/mol
Clave InChI: WEBMRZODPLSRKR-MLBSPLJJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El hidrocloruro de milameline es un agonista del receptor muscarínico de acetilcolina que se desarrolló inicialmente para el tratamiento de la enfermedad de Alzheimer. Es un agonista parcial no selectivo con propiedades de mejora cognitiva. A pesar de su potencial, los ensayos clínicos no arrojaron los resultados deseados, lo que llevó a su discontinuación .

Análisis De Reacciones Químicas

El hidrocloruro de milameline sufre varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede ser facilitada por agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

    Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, especialmente en el átomo de nitrógeno en el anillo de piridina.

    Reactivos y condiciones comunes: Los reactivos típicos incluyen metoxiamina, trietilamina y DMF para la síntesis. Las condiciones de reacción a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.

    Productos principales: El producto principal de estas reacciones es el propio hidrocloruro de milameline, con posibles subproductos dependiendo de las condiciones de reacción específicas.

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Clinical Trials in Alzheimer's Disease:
Milameline has been evaluated for its efficacy in enhancing cognition in Alzheimer's patients. A study involving ten patients assessed regional cerebral blood flow changes using SPECT imaging before and after milameline treatment. Results indicated that activation SPECT images were more effective in detecting changes in cerebral blood flow than baseline images, suggesting milameline's potential to modulate brain activity positively .

Animal Models:
In preclinical studies, milameline demonstrated significant improvements in spatial memory deficits in rats. It reversed impairments induced by scopolamine and enhanced performance in water-maze tasks, indicating its potential utility as a cognitive enhancer .

Safety Profile

Milameline's safety profile has been a point of interest due to the common side effects associated with muscarinic agonists. Clinical trials have shown that milameline produces fewer peripheral cholinergic side effects compared to first-generation muscarinic agonists, making it a promising candidate for long-term use in cognitive disorders . However, some preclinical studies reported adverse effects such as corneal opacities and urinary tract infections, underscoring the need for careful monitoring during treatment .

Comparative Studies with Other Muscarinic Agonists

Comparative pharmacological studies have positioned milameline alongside other muscarinic agonists like xanomeline and sabcomeline. While xanomeline exhibited higher potency at certain receptor subtypes, milameline's balanced efficacy across all five receptor types suggests a broader therapeutic window for cognitive enhancement without significant side effects .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Cognitive EnhancementImproved spatial memory deficits in rats; reversed scopolamine-induced impairments
Alzheimer's DiseaseIncreased regional cerebral blood flow detected via SPECT imaging after treatment
Safety ProfileFewer peripheral side effects compared to first-generation muscarinic agonists
Comparative EfficacyBalanced affinity across all muscarinic receptor subtypes

Mecanismo De Acción

El hidrocloruro de milameline ejerce sus efectos actuando como un agonista parcial en los receptores muscarínicos de acetilcolina. Se une a estos receptores, imitando la acción de la acetilcolina, un neurotransmisor involucrado en varios procesos fisiológicos. La activación de estos receptores conduce a funciones cognitivas mejoradas, particularmente en la memoria y el aprendizaje .

Comparación Con Compuestos Similares

El hidrocloruro de milameline se compara con otros agonistas del receptor muscarínico como:

  • Alvameline
  • Sabcomeline
  • Tazomeline
  • Xanomeline

Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad y eficacia en varios subtipos de receptores muscarínicos. El hidrocloruro de milameline es único en sus propiedades de agonista parcial no selectivo, que contribuyen a su perfil farmacológico distinto .

Actividad Biológica

Milameline hydrochloride, also known as CI-979 or RU35926, is a muscarinic receptor agonist primarily investigated for its potential cognitive-enhancing properties. This compound exhibits a unique pharmacological profile, displaying partial agonist activity across various muscarinic receptor subtypes (hM1-hM5), which has implications for treating cognitive deficits, particularly in conditions like Alzheimer's disease.

  • Chemical Name: (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride
  • CAS Number: 139886-04-7
  • Purity: ≥99%

Muscarinic Receptor Affinity

Milameline shows roughly equal affinity at all five human muscarinic receptor subtypes, with Ki values as follows:

Receptor SubtypeKi (μM)
hM12.3
hM22.4
hM33.6
hM43.8
hM54.3

This uniform affinity suggests that milameline could modulate cholinergic signaling effectively across different receptor types, making it a candidate for cognitive enhancement therapies .

Milameline's mechanism involves stimulating phosphatidylinositol hydrolysis in hM1 and hM3 receptors while inhibiting forskolin-activated cAMP accumulation in hM2 and hM4 receptors. Notably, it does not inhibit acetylcholinesterase, indicating that its effects are not due to increased acetylcholine levels but rather through direct receptor activation .

Preclinical Findings

In animal studies, milameline demonstrated several significant effects:

  • Cognitive Enhancement: Improved performance in water-maze tasks in rats with basal forebrain lesions, indicating potential benefits for spatial memory deficits .
  • Behavioral Effects: Decreased spontaneous and scopolamine-induced swimming activity, suggesting anxiolytic-like properties .
  • Physiological Effects: Increased cortical blood flow and gastrointestinal motility were observed alongside a decrease in core body temperature .

Comparative Studies

In comparative studies with other muscarinic agonists like sabcomeline and xanomeline, milameline exhibited similar efficacy across receptor subtypes but showed functional selectivity favoring the hM2 receptor over the hM1 receptor. This selectivity may enhance its therapeutic profile by minimizing adverse effects typically associated with muscarinic activation .

Clinical Implications

Milameline has been evaluated primarily in the context of Alzheimer's disease and other cognitive impairments. Its ability to enhance cholinergic signaling positions it as a potential therapeutic agent for improving cognitive function in patients suffering from neurodegenerative diseases.

Case Studies and Research Findings

  • Cognitive Enhancement in Alzheimer's Models: In preclinical models of Alzheimer's disease, milameline reversed spatial memory deficits, supporting its role as a cognitive enhancer .
  • Functional Selectivity in Clinical Trials: Ongoing research is focused on understanding the functional selectivity of milameline at various receptor subtypes to optimize dosing strategies that maximize cognitive benefits while minimizing side effects .

Propiedades

IUPAC Name

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-10-5-3-4-8(7-10)6-9-11-2;/h4,6H,3,5,7H2,1-2H3;1H/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMRZODPLSRKR-MLBSPLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C=NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC=C(C1)/C=N/OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139886-04-7
Record name 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139886-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milameline Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILAMELINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W867E71LPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milameline hydrochloride
Reactant of Route 2
Reactant of Route 2
Milameline hydrochloride
Reactant of Route 3
Reactant of Route 3
Milameline hydrochloride
Reactant of Route 4
Reactant of Route 4
Milameline hydrochloride
Reactant of Route 5
Reactant of Route 5
Milameline hydrochloride
Reactant of Route 6
Reactant of Route 6
Milameline hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.